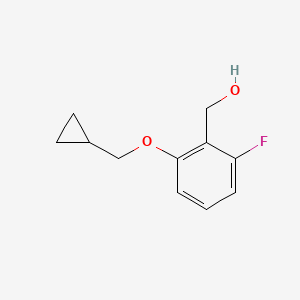

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, along with a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves the reaction of 2-(cyclopropylmethoxy)-6-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: NaOMe in methanol at reflux temperature.

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-6-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-6-fluorobenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-6-fluorophenylmethane.

Substitution: 2-(Cyclopropylmethoxy)-6-methoxyphenyl)methanol.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol exhibit significant anticancer properties. For instance, derivatives of fluorinated phenols have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the cyclopropylmethoxy group may enhance the bioactivity and selectivity of these compounds towards cancer cells, making them promising candidates for further development in cancer therapeutics .

Neurological Disorders

The compound's potential as a modulator of neurotransmitter systems has been explored in the context of neurological disorders. Similar compounds have been reported to interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection. This suggests that this compound could be investigated for its neuroprotective effects or as a treatment for conditions like Alzheimer's disease .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its ability to form hydrogen bonds and engage in π-π stacking interactions can enhance its pharmacokinetic properties, such as solubility and permeability. Research into its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound may possess antibacterial or antifungal properties. This area of research is particularly relevant given the increasing prevalence of antibiotic-resistant pathogens, highlighting the need for novel antimicrobial agents .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and advanced composite materials .

Case Studies

Mécanisme D'action

The mechanism of action of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

(2-(Cyclopropylmethoxy)-4-fluorophenyl)methanol: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.

(2-(Cyclopropylmethoxy)-6-chlorophenyl)methanol: Substitution of fluorine with chlorine, which may affect its chemical behavior and biological activity.

Uniqueness

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The combination of the cyclopropylmethoxy group and fluorine substitution provides a distinct profile that sets it apart from similar compounds.

Activité Biologique

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group and a fluorine atom on a phenyl ring, which may influence its biological interactions. The molecular formula is C11H13FO.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of its activity against various bacterial strains showed promising results, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

This table summarizes the MIC values, indicating the compound's effectiveness in inhibiting bacterial growth.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and FRAP methods. The results demonstrated that the compound possesses notable free radical scavenging activity.

| Assay Type | Activity (mg GAE/g) |

|---|---|

| DPPH | 19.78 ± 0.12 |

| FRAP | 5.07 ± 0.18 |

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, potentially increasing cellular uptake and bioavailability. Furthermore, the cyclopropyl group may influence the compound's binding affinity to biological macromolecules.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Drug Discoveries & Therapeutics highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating its potential as a therapeutic agent against chronic infections .

- Antioxidant Properties : Another investigation focused on the antioxidant effects of this compound, revealing that it significantly reduces oxidative damage in cellular models exposed to hydrogen peroxide .

- Pharmacological Profiling : A pharmacological profile conducted on mice indicated that administration of this compound resulted in a marked decrease in inflammatory markers, suggesting anti-inflammatory properties .

Propriétés

IUPAC Name |

[2-(cyclopropylmethoxy)-6-fluorophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWJWHWMVVEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C(=CC=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.